1-benzyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
1-BENZYL-3,6-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Properties
Molecular Formula |
C27H29N5O |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H29N5O/c1-19-16-24(25-20(2)30-32(26(25)29-19)18-22-8-4-3-5-9-22)27(33)28-17-21-10-12-23(13-11-21)31-14-6-7-15-31/h3-5,8-13,16H,6-7,14-15,17-18H2,1-2H3,(H,28,33) |
InChI Key |
QVOBEZRWNKUZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCC4=CC=C(C=C4)N5CCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine ring system.
Introduction of benzyl groups: Benzyl groups are introduced through alkylation reactions using benzyl halides in the presence of a base.
Attachment of the pyrrolidinyl substituent: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting compound through techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-BENZYL-3,6-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Coupling reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-3,6-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Biological research: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical biology: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial applications: The compound may be explored for its potential use in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-BENZYL-3,6-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core and may exhibit similar biological activities. Examples include other benzyl-substituted pyrazolopyridines.
Pyrrolidinyl-substituted compounds: Compounds with pyrrolidinyl groups may have comparable chemical properties and biological effects. Examples include pyrrolidinyl-substituted benzamides.
Carboxamide derivatives: Carboxamide-containing compounds may have similar pharmacological profiles. Examples include other carboxamide derivatives with different substituents.
The uniqueness of 1-BENZYL-3,6-DIMETHYL-N~4~-[4-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and the resulting chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
